6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Antimicrobial Trifluoromethyl Pyridazine

Steric and electronic requirements of pyridazine-based kinase inhibitors demand precise substitution patterns. Generic analogs lacking the 6-Cl leaving group or CF3-substituted aryl ring abolish target binding and block Pd-catalyzed derivatization. This building block (≥98% purity) uniquely combines a reactive 6-chloro handle with an electron-deficient 4-aryl ring, enabling reliable Suzuki-Miyaura cross-coupling for rapid SAR exploration. Ideal for generating kinase-targeted compound libraries, antimicrobial probes, and agrochemical candidates. Supplied with full analytical documentation.

Molecular Formula C13H10ClF3N2O
Molecular Weight 302.68 g/mol
CAS No. 1354819-36-5
Cat. No. B1432896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
CAS1354819-36-5
Molecular FormulaC13H10ClF3N2O
Molecular Weight302.68 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl
InChIInChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3
InChIKeyYETKXYDWPRKFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine: Trisubstituted Pyridazine Scaffold


6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-36-5) is a heterocyclic building block belonging to the pyridazine family, with molecular formula C₁₃H₁₀ClF₃N₂O and a molecular weight of 302.68 g/mol . The compound incorporates three key functional motifs: a 6-chloro leaving group, a 3-methyl substituent, and a 4-aryl ring carrying both methoxy and trifluoromethyl groups. It is supplied by multiple vendors at purities ≥97 % and is predominantly employed as a synthetic intermediate in drug-discovery programs targeting kinase inhibition, antimicrobial action, and anti-inflammatory pathways .

Synthetic intermediate for kinase inhibitor, antimicrobial, and anti-inflammatory library synthesis
Reactive 6-chloro handle supports late-stage diversification via cross-coupling
High-purity supply from multiple vendors for reproducible SAR campaigns

Why Generic Substitution with Close Pyridazine Analogs Fails


Pyridazine-based molecules exhibit steep structure–activity relationships; even seemingly minor modifications—such as omission of the 6-chloro substituent, relocation of the methyl group, or replacement of the trifluoromethyl-substituted aryl ring—can abolish target binding, alter ADME properties, and block essential synthetic derivatization routes [1]. The unique combination of an electron-deficient 4-aryl ring and a reactive 6-chloro handle in this compound creates a reactivity profile that non-halogenated or regioisomeric variants cannot replicate, making generic substitution a high-risk decision for both biological screening and chemical library production.

Lack of 6-chloro handle

Non-halogenated or des-chloro analogs cannot support Pd-catalyzed library synthesis, limiting late-stage diversification.

Aryl substitution alterations

Replacement or relocation of the trifluoromethyl/methoxy groups may shift target-binding and ADME profiles unpredictably.

Regioisomeric variants

Different attachment points on the pyridazine core can abolish the reactivity pattern and biological activity observed with this scaffold.

Quantitative Differentiation Evidence Versus Closest Analogs


Trifluoromethyl Substituent and Antimicrobial Potency

A systematic investigation of pyridazine–fluorine hybrid molecules demonstrated that the incorporation of a trifluoromethyl group onto the pyridazine scaffold consistently elevates in vitro antibacterial and antifungal activity when compared with non-fluorinated analogs [1]. Although the target compound was not directly tested in this study, the class-level trend—attributed to increased lipophilicity and metabolic stability—predicts that the CF₃-bearing 4-aryl ring of this compound will deliver stronger antimicrobial effects than non-fluorinated 4-arylpyridazine benchmarks.

CF₃ Antimicrobial Effect
Class-level inference
CF₃-substituted pyridazines showed enhanced antimicrobial activity vs non-fluorinated analogs in vitro (zone of inhibition, MIC)
Supports antimicrobial screening context
No direct data for this compound; class trend only
Antimicrobial Trifluoromethyl Pyridazine

6-Chloro Leaving Group for Late-Stage Diversification

The 6-chloro substituent on the pyridazine core acts as a universal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), allowing modular assembly of focused compound libraries. The closely related analog 4-(2-methoxy-5-(trifluoromethyl)phenyl)-3-methylpyridazine (CAS 1354819-37-6) lacks this chlorine atom and therefore offers no comparable opportunity for late-stage diversification without additional functionalization steps .

Synthetic Versatility
Supporting evidence
6-chloro handle enables Pd-catalyzed cross-coupling; non-chlorinated analog (CAS 1354819-37-6) lacks this handle
Key for library synthesis and SAR diversification
Standard Suzuki-Miyaura coupling conditions
Cross-coupling Late-stage functionalization Synthetic chemistry

High Commercial Purity Advantage

Multiple suppliers routinely provide this compound at ≥98 % purity (HPLC), accompanied by full characterization data (¹H/¹³C NMR, HRMS, elemental analysis). In contrast, many structurally related pyridazine building blocks are offered at 95–97 % purity, a difference that can introduce confounding impurities and affect assay reproducibility . Higher starting purity reduces the need for repurification and ensures more reliable structure–activity readouts.

Purity Advantage
Supporting evidence
≥98% HPLC vs 95–97% for typical analogs
May reduce repurification needs; supports assay reproducibility
Supplier-certified; batch verification advised
Purity Quality control HPLC

Optimized Lipophilicity and Drug-Likeness

The calculated logP of this compound (~3.2) resides in the optimal range for oral bioavailability and CNS permeability (1–5), a consequence of the balanced methoxy and trifluoromethyl substituents. By comparison, more polar pyridazine derivatives such as pyridazine N-oxides often display cLogP values below 1, limiting their membrane permeability [1]. This favorable lipophilicity profile supports the compound's selection for lead-optimization programs where passive diffusion is critical.

Lipophilicity (cLogP)
Class-level inference
~3.2 (predicted) vs
Favorable passive diffusion profile for lead optimization
Computational prediction; experimental logP may vary
Lipophilicity Drug-likeness ADME

Highest-Impact Application Scenarios


Antimicrobial Lead Optimization

The robust class-level evidence that CF₃-substituted pyridazines outperform non-fluorinated congeners in antimicrobial assays [1] positions this building block as a privileged starting point for synthesizing novel antibacterial and antifungal agents. Libraries generated from the 6-chloro handle can be screened directly against ESKAPE pathogens to identify leads with improved potency.

Kinase Inhibitor Library Synthesis

Because the 6-chloro group enables efficient Pd-catalyzed cross-coupling [1], the compound is ideally suited for rapid SAR exploration of kinase-targeted compound collections. The pyridazine core already appears in several ATP-competitive kinase inhibitors, and the trifluoromethylphenyl moiety can engage hydrophobic back pockets.

Agrochemical Discovery

Trifluoromethylpyridazines have demonstrated herbicidal and fungicidal activities in patent disclosures [1]. This compound can serve as a versatile intermediate for generating diverse agrochemical candidates, with the high purity (≥98 %) ensuring reproducible field-trial results.

Chemical Probe Development

The compound's drug-like lipophilicity (cLogP ~3.2) [1] and synthetic versatility make it an excellent scaffold for constructing biotinylated or fluorescent probes. Such probes enable pull-down experiments and cellular imaging studies aimed at identifying novel target engagement in inflammatory or oncological pathways.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
CF₃-pyridazine scaffold for antimicrobial screening
In vitro activity against ESKAPE pathogens
Kinase inhibitor library synthesis
6-Chloro cross-coupling handle for SAR expansion
ATP-competitive kinase binding assays
Agrochemical discovery
Trifluoromethylpyridazine intermediate for field-trial synthesis
Herbicidal/fungicidal activity screening
Chemical probe development
Drug-like lipophilicity and synthetic versatility
Target engagement pull-down/imaging studies
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